Cas no 58650-11-6 (1-ethynyl-3-phenylbenzene)

1-Ethynyl-3-phenylbenzene is a versatile aromatic compound featuring an ethynyl group attached to a phenyl-substituted benzene ring. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions such as Sonogashira and Heck couplings. Its conjugated system enhances electronic properties, suitable for applications in materials science, including the development of organic semiconductors and luminescent materials. The compound's rigid, planar geometry contributes to stability and facilitates π-π stacking interactions, beneficial for supramolecular chemistry. High purity grades ensure consistent performance in research and industrial processes. Its synthetic utility and structural features make it a key intermediate in pharmaceuticals, agrochemicals, and advanced polymeric materials.
1-ethynyl-3-phenylbenzene structure
1-ethynyl-3-phenylbenzene structure
Product Name:1-ethynyl-3-phenylbenzene
CAS No:58650-11-6
MF:C14H10
MW:178.229203701019
MDL:MFCD20484134
CID:341350
PubChem ID:12788026
Update Time:2025-11-01

1-ethynyl-3-phenylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 3-ethynyl-
    • 1-ethynyl-3-phenylbenzene
    • 3-biphenylylacetylene
    • A1-04966
    • DTXSID00509866
    • Z1939442880
    • AKOS024261469
    • CS-0169599
    • E82129
    • MFCD20484134
    • AS-83955
    • 3-Ethynyl-1,1'-biphenyl
    • EN300-221800
    • PIARMLHJPVJQKG-UHFFFAOYSA-N
    • 58650-11-6
    • MDL: MFCD20484134
    • Inchi: 1S/C14H10/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h1,3-11H
    • InChI Key: PIARMLHJPVJQKG-UHFFFAOYSA-N
    • SMILES: C1(C=CC=C(C#C)C=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 178.0783
  • Monoisotopic Mass: 178.078250319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

1-ethynyl-3-phenylbenzene Pricemore >>

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Additional information on 1-ethynyl-3-phenylbenzene

Introduction to 1,1'-Biphenyl, 3-ethynyl- (CAS No. 58650-11-6)

1,1'-Biphenyl, 3-ethynyl-, with the chemical formula C14H10, is a significant compound in the field of organic synthesis and pharmaceutical research. This aromatic heterocyclic molecule, identified by its CAS number 58650-11-6, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of an ethynyl group at the 3-position of biphenyl introduces reactivity that makes it a valuable intermediate in the synthesis of more complex molecules.

The biphenyl core itself is a well-studied scaffold in medicinal chemistry, known for its stability and ability to participate in various interactions with biological targets. The introduction of an ethynyl group at the 3-position enhances the molecule's capability to engage in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in constructing biaryl systems found in many pharmacologically active compounds.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from biphenyl derivatives. The ethynyl-substituted biphenyl has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in creating compounds with anti-inflammatory and anticancer properties. The ability to modify the biphenyl core at different positions allows for fine-tuning of biological activity, making it a versatile building block for drug discovery.

One of the most compelling aspects of 1,1'-Biphenyl, 3-ethynyl- is its role in developing next-generation materials. Beyond pharmaceuticals, this compound has shown promise in the field of organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electron-donating properties and ability to form stable conjugated systems. The ethynyl group facilitates further functionalization, enabling the creation of polymers and oligomers with tailored electronic characteristics.

The synthesis of 1,1'-Biphenyl, 3-ethynyl- typically involves palladium-catalyzed cross-coupling reactions starting from readily available biphenyl precursors. These reactions are highly efficient and allow for good regioselectivity, ensuring that the ethynyl group is introduced at the desired position. Advances in catalytic systems have further improved the scalability and sustainability of these synthetic routes, making it more feasible for industrial applications.

Recent publications highlight the compound's role in developing kinase inhibitors. Kinases are enzymes involved in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating 1,1'-Biphenyl, 3-ethynyl- into kinase inhibitor designs, researchers have been able to create molecules that exhibit high selectivity and potency. For example, derivatives of this compound have shown promising activity against tyrosine kinases, which are key targets in oncology.

The compound's structural features also make it an attractive candidate for studying molecular recognition processes. Its ability to form π-stacking interactions with other aromatic molecules allows it to be used as a model system for understanding how these interactions influence biological function. Such studies are crucial for designing drugs that can effectively bind to their targets within complex biological environments.

In conclusion,1,1'-Biphenyl, 3-ethynyl- (CAS No. 58650-11-6) is a multifaceted compound with significant potential across multiple disciplines. Its applications range from pharmaceutical development to advanced materials science, underscoring its importance as a chemical building block. As research continues to uncover new methodologies and applications, this compound is poised to play an even greater role in shaping the future of chemical innovation.

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